dimagnesium;pentane;dibromide
Description
Dimagnesium pentane dibromide (BrMg-(CH₂)₅-MgBr) is a Grignard-type organometallic compound derived from 1,5-dibromopentane. Its structure features two magnesium atoms bonded to bromine and a pentane chain, forming a bimetallic reagent. This compound is primarily utilized in organic synthesis for constructing heterocyclic systems, such as phosphorinanes, via reactions with electrophiles like phosphorus sulfochloride (PSCl₂) or diphenylphosphine .
Properties
Molecular Formula |
C5H10Br2Mg2 |
|---|---|
Molecular Weight |
278.55 g/mol |
IUPAC Name |
dimagnesium;pentane;dibromide |
InChI |
InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2 |
InChI Key |
BHNGKNROBJWJDN-UHFFFAOYSA-L |
Canonical SMILES |
[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimagnesium;pentane;dibromide can be synthesized through the reaction of magnesium metal with 1,5-dibromopentane in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+Br-(CH2)5-Br→Br-Mg-(CH2)5-Mg-Br
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where magnesium turnings are reacted with 1,5-dibromopentane in THF. The reaction mixture is stirred and heated to facilitate the formation of the Grignard reagent. The product is then purified through distillation or crystallization to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions
Dimagnesium;pentane;dibromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent
Comparison with Similar Compounds
Key Characteristics :
- Molecular Formula : C₅H₁₀Mg₂Br₂
- Molecular Weight : ~278.42 g/mol (calculated).
- Reactivity : Acts as a nucleophile in C–P bond formation.
- Applications: Synthesis of organophosphorus compounds, catalytic intermediates, and coordination chemistry .
Comparison with Similar Compounds
Structural and Functional Analogues
1,5-Dibromopentane
Ethylene Dibromide (1,2-Dibromoethane)
- Molecular Formula : C₂H₄Br₂
- Molecular Weight : 187.86 g/mol.
- Key Properties : High water solubility (4,321 mg/L), volatile (vapor pressure: 1.47 kPa).
- Applications: Formerly used as a pesticide and gasoline additive; now restricted due to carcinogenicity .
Diquat Dibromide
- Molecular Formula : C₁₂H₁₂Br₂N₂ (cation) + 2Br⁻ (dibromide salt).
- Physical State : Pale yellow crystalline solid.
- Toxicity requires strict handling protocols .
1,10-Dibromodecane
2,3-Dibromopentane
- Molecular Formula : C₅H₁₀Br₂
- Isomerism : Structural isomer of 1,5-dibromopentane.
- Reactivity : Undergoes dehalogenation with zinc to yield pentane, highlighting positional halogen effects .
Reactivity Profiles
Table 1: Physical and Chemical Properties
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